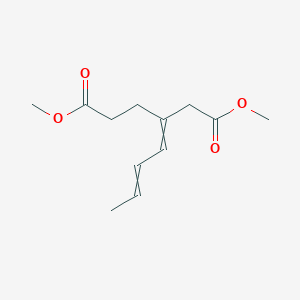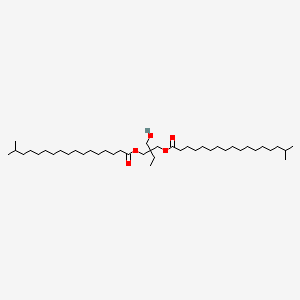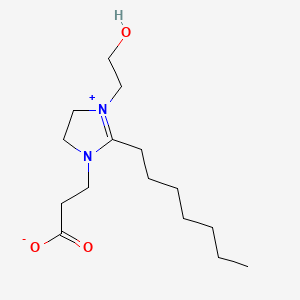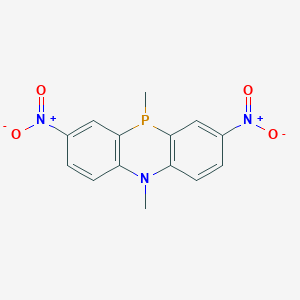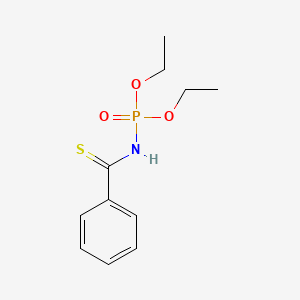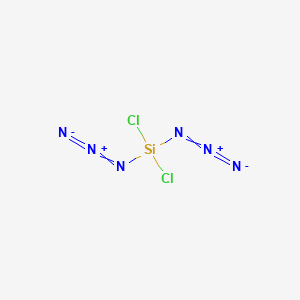
Diazido(dichloro)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazido(dichloro)silane is an organosilicon compound characterized by the presence of two azido groups and two chlorine atoms attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diazido(dichloro)silane can be synthesized through the reaction of dichlorosilane with sodium azide. The reaction typically occurs in an inert solvent such as tetrahydrofuran or diethyl ether, under anhydrous conditions to prevent hydrolysis of the silane. The reaction is exothermic and must be carefully controlled to avoid decomposition of the azide groups.
Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require stringent control of reaction conditions, including temperature and solvent purity, to ensure the safety and yield of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or primary amines in anhydrous solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Major Products:
Substitution: Formation of alkoxy- or amino-substituted silanes.
Reduction: Formation of diazido(diamino)silane.
Oxidation: Formation of silanols or siloxanes.
Aplicaciones Científicas De Investigación
Diazido(dichloro)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Acts as a reagent for introducing azido groups into organic molecules, which can be further transformed into various functional groups.
Biology and Medicine: Potential use in the development of bioactive compounds and drug delivery systems due to the reactivity of the azido groups.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functionalities.
Mecanismo De Acción
The reactivity of diazido(dichloro)silane is primarily due to the presence of the azido groups and the silicon-chlorine bonds. The azido groups can participate in click chemistry reactions, forming triazoles upon reaction with alkynes. The silicon-chlorine bonds can be hydrolyzed to form silanols, which can further condense to form siloxane networks. These reactions are facilitated by the electrophilic nature of the silicon center and the nucleophilicity of the azido groups.
Comparación Con Compuestos Similares
Dichlorodimethylsilane: Contains two chlorine atoms and two methyl groups attached to silicon.
Dichloromethylsilane: Contains two chlorine atoms and one methyl group attached to silicon.
Chlorotrimethylsilane: Contains one chlorine atom and three methyl groups attached to silicon.
Uniqueness of Diazido(dichloro)silane: this compound is unique due to the presence of azido groups, which impart high reactivity and the potential for further functionalization. This makes it distinct from other chlorosilanes, which typically do not contain azido groups and therefore have different reactivity profiles and applications.
Propiedades
Número CAS |
67880-19-7 |
|---|---|
Fórmula molecular |
Cl2N6Si |
Peso molecular |
183.03 g/mol |
Nombre IUPAC |
diazido(dichloro)silane |
InChI |
InChI=1S/Cl2N6Si/c1-9(2,7-5-3)8-6-4 |
Clave InChI |
QDDNUCYMNPKKGC-UHFFFAOYSA-N |
SMILES canónico |
[N-]=[N+]=N[Si](N=[N+]=[N-])(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


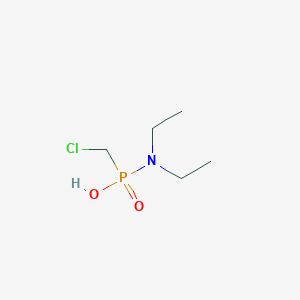
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
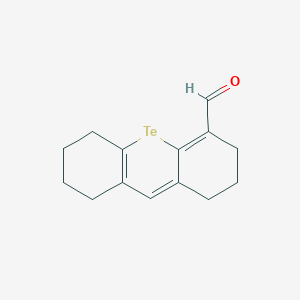

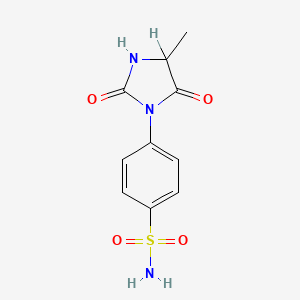
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)
